molecular formula C14H11N3O4 B11710980 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11710980
M. Wt: 285.25 g/mol
InChI Key: OJZRHFIBPAONQO-OQLLNIDSSA-N
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Description

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C14H11N3O5. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a benzohydrazide moiety linked to a nitrophenyl group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets through various pathways:

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:

These comparisons highlight the unique features of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide, such as its specific functional groups and their impact on its chemical and biological properties.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11N3O4/c18-13-7-6-12(17(20)21)8-11(13)9-15-16-14(19)10-4-2-1-3-5-10/h1-9,18H,(H,16,19)/b15-9+

InChI Key

OJZRHFIBPAONQO-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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